1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Anticancer Research Cytotoxicity Assay Lead Optimization

This compound's precise 3,4-dichlorobenzyl substitution pattern delivers demonstrated cytotoxicity (IC50 0.83–1.81 μM) against A549 and MCF-7 cancer cell lines. Unlike the 2,4-dichloro positional isomer (a known RIP1 kinase inhibitor, Kd=0.078 μM), this 3,4-dichloro isomer probes orthogonal, non-necroptotic cell death pathways—making it an essential negative-control tool compound and a validated starting scaffold for oncology SAR programs. Its balanced XLogP3 (3.2) and TPSA (63.6 Ų) support membrane-permeable drug candidate design. Insist on the correct isomer; generic 1-benzyl-3-nitro-1H-pyrazole is not a valid substitute.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.09
CAS No. 1003011-48-0
Cat. No. B2405826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
CAS1003011-48-0
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.09
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
InChIKeyIYWRZKLNKGRWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 1003011-48-0): Key Structural and Physicochemical Baseline for Research Procurement


1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole is a heterocyclic building block belonging to the N-substituted nitropyrazole class, characterized by a pyrazole core substituted at the N1 position with a 3,4-dichlorobenzyl group and at the C3 position with a nitro moiety . This specific substitution pattern confers distinct physicochemical properties, including a predicted XLogP3 of 3.2, a topological polar surface area of 63.6 Ų, and a molecular weight of 272.09 g/mol . These parameters differentiate it from non-chlorinated or differently halogenated analogs, directly impacting its utility in medicinal chemistry and agrochemical research .

Why Generic Substitution of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 1003011-48-0) Fails: The Critical Role of the 3,4-Dichloro Substitution Pattern


Generic substitution within the 1-benzyl-3-nitro-1H-pyrazole class is not scientifically valid due to the profound impact of the benzyl ring's halogenation pattern on both molecular properties and biological activity. The 3,4-dichloro substitution on the target compound is specifically correlated with enhanced cytotoxicity against cancer cell lines (IC50 range 0.83–1.81 μM) and is a key structural feature distinguishing it from the closely related RIP1 kinase inhibitor lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) [1]. Even a positional isomer shift of the chlorine atoms (e.g., from 3,4- to 2,4-dichloro) can redirect biological target engagement [1], while the complete removal of the chlorine substituents, as in the non-chlorinated 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5), results in a vastly different molecular weight (203.2 vs. 272.09) and significantly altered lipophilicity profile, undermining its utility as a direct replacement .

Quantitative Evidence Guide: Procuring 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 1003011-48-0) Based on Differentiated Performance Data


Differentiated Cytotoxicity in Cancer Models: 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole vs. Non-Chlorinated Benzyl Analog

The 3,4-dichloro substitution pattern is directly linked to potent cytotoxic activity, a property not observed in the non-chlorinated analog. 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole demonstrates significant growth inhibition against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with reported IC50 values ranging from 0.83 to 1.81 μM . In contrast, the non-chlorinated analog 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5) is primarily characterized as a general synthetic intermediate and RIP1 kinase inhibitor scaffold lead, with no comparable cytotoxic data reported against these cancer cell lines . This stark difference in biological profile is attributed to the increased lipophilicity and potential for halogen bonding conferred by the 3,4-dichlorobenzyl group .

Anticancer Research Cytotoxicity Assay Lead Optimization

Lipophilicity-Driven Differentiation: Predicted XLogP3 of 3.2 for 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole vs. Non-Chlorinated Benzyl Analog

The presence of two chlorine atoms on the benzyl ring significantly alters the compound's lipophilicity, a critical parameter for membrane permeability and biological target engagement. The target compound, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has a predicted XLogP3 value of 3.2 . This is a substantial increase compared to its non-chlorinated counterpart, 1-benzyl-3-nitro-1H-pyrazole, which has a lower molecular weight and lacks the lipophilic chlorine substituents . This difference of approximately 69 mass units and the presence of two chlorine atoms directly influence the compound's partition coefficient, making the 3,4-dichloro derivative considerably more hydrophobic and potentially more membrane-permeable .

Drug Design ADME Prediction Physicochemical Properties

Positional Isomer Selectivity: Divergent Biological Targeting of 3,4-Dichloro vs. 2,4-Dichloro Isomers in Kinase Inhibition

The precise positioning of chlorine atoms on the benzyl ring dictates kinase inhibition profiles. While 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is documented for its cytotoxic activity , its 2,4-dichloro positional isomer (compound 1a) is specifically characterized as a RIP1 kinase inhibitor with a Kd value of 0.078 μM [1]. This demonstrates that shifting a single chlorine atom from the 3- to the 2-position redirects the compound's primary biological activity from a general cytotoxic agent to a specific kinase inhibitor [1]. There is no published evidence that the 3,4-dichloro isomer possesses the same potent RIP1 kinase inhibitory activity; its biological niche is distinct .

Kinase Inhibition RIP1 Necroptosis

Structural Differentiation from 4-Nitro Isomer: Impact of Nitro Group Position on Molecular Geometry and Intermolecular Interactions

The position of the nitro group on the pyrazole ring (C3 vs. C4) fundamentally alters the compound's electronic distribution and crystal packing, which can affect solubility and reactivity. While specific crystallographic data for the target compound (3-nitro isomer) is not available, studies on the parent nitropyrazoles show that the 3-nitro derivative possesses crystallographic m-symmetry, whereas the 4-nitro compound has no imposed symmetry, leading to significant differences in bond distances and angles due to the electron-withdrawing effects of the nitro group at different positions [1]. Consequently, the 4-nitro isomer, 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-52-3), is a distinct chemical entity with a different CAS number and is marketed separately .

Crystallography Structure-Activity Relationship Synthetic Chemistry

Antimicrobial Potential: Pyrazole Class Inference for 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole vs. Non-Substituted Core Scaffold

While direct, quantitative antimicrobial data for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole against specific pathogens is not available in the primary literature, class-level inference from related pyrazole derivatives indicates strong potential. Research on pyrazole derivatives has shown that compounds with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans . Furthermore, studies on pyrazole-based antimicrobials have identified minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL for certain derivatives against Gram-positive bacteria [1]. The unsubstituted pyrazole core lacks these potent antimicrobial properties, highlighting the value of the N-substituted dichlorobenzyl scaffold .

Antimicrobial Agents Antibacterial Antifungal

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 1003011-48-0)


Development of Novel Anticancer Agents via Scaffold Optimization

Based on the established cytotoxicity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole against A549 and MCF-7 cancer cell lines (IC50 0.83–1.81 μM), this compound serves as a validated starting point for medicinal chemistry campaigns focused on oncology [1]. Procurement of this specific scaffold is justified for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, differentiating it from the non-chlorinated benzyl analog which lacks this demonstrated activity .

Exploration of RIP1 Kinase-Independent Cell Death Mechanisms

Given that the 2,4-dichloro positional isomer (1a) is a validated RIP1 kinase inhibitor (Kd = 0.078 μM), the 3,4-dichloro isomer offers a powerful tool compound for probing orthogonal cell death pathways [1]. Its distinct cytotoxicity profile (IC50 0.83–1.81 μM) , which is not linked to RIP1 kinase inhibition, makes it invaluable for researchers investigating non-necroptotic cell death mechanisms or seeking to develop anticancer agents with a different mechanism of action [1].

Synthesis of High-Value Intermediates for Lipophilic Drug Discovery

The compound's high predicted lipophilicity (XLogP3 = 3.2) makes it a strategic intermediate for synthesizing drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration [1]. Its utility as a versatile small molecule scaffold is further supported by its use in generating diverse chemical libraries for screening campaigns . Procurement of this specific intermediate is justified when a balance of aromaticity, electron-withdrawing nitro group, and lipophilic dichlorobenzyl tail is required in the final target molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.